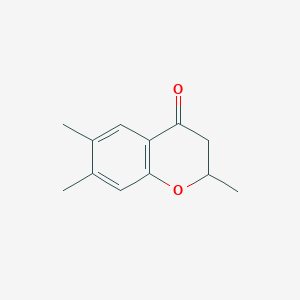
2,6,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,7-Trimethylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry. The structure of 2,6,7-Trimethylchroman-4-one consists of a benzene ring fused to a dihydropyran ring, with three methyl groups attached at positions 2, 6, and 7.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trimethylchroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. Another method includes the cyclization of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions .
Industrial Production Methods: Industrial production of 2,6,7-Trimethylchroman-4-one typically involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process and reduce costs .
化学反应分析
Types of Reactions: 2,6,7-Trimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives .
科学研究应用
2,6,7-Trimethylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits significant biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals targeting various diseases, such as cancer and infectious diseases.
Industry: The compound is utilized in the production of cosmetics and personal care products due to its beneficial effects on skin and hair
作用机制
The mechanism of action of 2,6,7-Trimethylchroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of antimicrobial activity, the compound disrupts the cell membrane integrity of pathogens, leading to cell death. Its anticancer properties are linked to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Chroman-4-one: Lacks the methyl groups at positions 2, 6, and 7, resulting in different biological activities.
Chromone: Contains a double bond between C-2 and C-3, which differentiates its chemical behavior and biological properties.
Flavanone: Similar structure but with a hydroxyl group at position 3, leading to distinct pharmacological activities.
Uniqueness: 2,6,7-Trimethylchroman-4-one is unique due to its specific methylation pattern, which enhances its stability and biological activity compared to other chromanone derivatives. This unique structure allows it to interact with different molecular targets and exhibit a broader range of biological activities .
属性
CAS 编号 |
61995-62-8 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
2,6,7-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-10-11(13)6-9(3)14-12(10)5-8(7)2/h4-5,9H,6H2,1-3H3 |
InChI 键 |
BAFBMADKNKRMKU-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)C2=C(O1)C=C(C(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





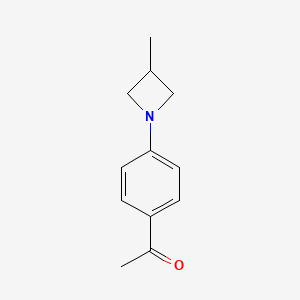


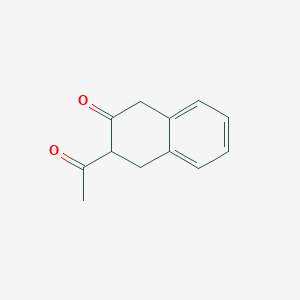
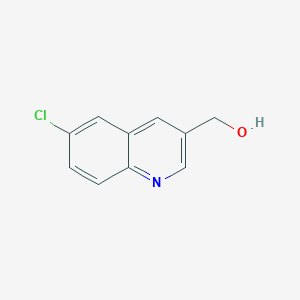

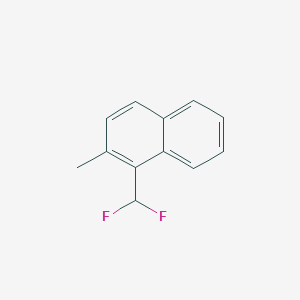

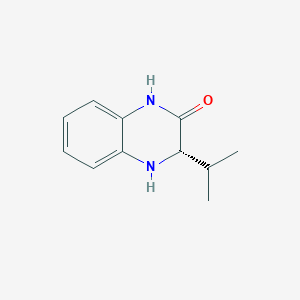
![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)
